molecular formula C12H14N4O B2542781 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1026764-45-3

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2542781
CAS No.: 1026764-45-3
M. Wt: 230.271
InChI Key: MDNCZRQYPWNBEO-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethylphenyl group at the 3-position and a carbohydrazide group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular proteins and disrupt their normal functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-8-3-5-9(6-4-8)10-7-11(16-15-10)12(17)14-13/h3-7H,2,13H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNCZRQYPWNBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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